molecular formula C23H22ClN3O3S B2445132 (2Z)-3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-[(Z)-4-chlorobenzoyl]-3-(methylsulfanyl)prop-2-enenitrile CAS No. 866009-17-8

(2Z)-3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-[(Z)-4-chlorobenzoyl]-3-(methylsulfanyl)prop-2-enenitrile

Cat. No.: B2445132
CAS No.: 866009-17-8
M. Wt: 455.96
InChI Key: YJCABWHVDQRYMW-NMWGTECJSA-N
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Description

(2Z)-3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-[(Z)-4-chlorobenzoyl]-3-(methylsulfanyl)prop-2-enenitrile is a chemical compound of significant interest in medicinal chemistry and oncology research. It is widely recognized as a key intermediate in the synthesis of WZ4002, a potent and selective third-generation inhibitor of mutant epidermal growth factor receptor (EGFR) Source . This compound's research value lies in its role in producing inhibitors that target EGFR mutants, such as T790M, which are responsible for resistance to first-generation EGFR tyrosine kinase inhibitors in non-small cell lung cancer (NSCLC) Source . Researchers utilize this advanced intermediate to study structure-activity relationships (SAR) and to develop novel therapeutic agents aimed at overcoming drug resistance in cancer treatment pathways. Supplied as a high-purity solid, it is intended for use in biochemical research, in vitro assays, and pharmaceutical development. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(Z)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-chlorobenzoyl)-3-methylsulfanylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O3S/c1-31-23(19(13-25)22(28)17-3-5-18(24)6-4-17)27-10-8-26(9-11-27)14-16-2-7-20-21(12-16)30-15-29-20/h2-7,12H,8-11,14-15H2,1H3/b23-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCABWHVDQRYMW-NMWGTECJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C(C#N)C(=O)C1=CC=C(C=C1)Cl)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS/C(=C(/C#N)\C(=O)C1=CC=C(C=C1)Cl)/N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-[(Z)-4-chlorobenzoyl]-3-(methylsulfanyl)prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Ring: Starting from catechol and formaldehyde, the benzodioxole ring can be synthesized through a condensation reaction.

    Piperazine Derivative Synthesis: The piperazine ring can be introduced by reacting the benzodioxole derivative with piperazine under appropriate conditions.

    Chlorobenzoyl Group Introduction: The chlorobenzoyl group can be added via an acylation reaction using 4-chlorobenzoyl chloride.

    Propenenitrile Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary or secondary amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C24H26ClN3O2SC_{24}H_{26}ClN_3O_2S and a molecular weight of approximately 445.99 g/mol. Its structure features a piperazine ring, a benzodioxole moiety, and a nitrile functional group, which contribute to its biological activity.

Pharmacological Applications

  • Antidepressant Activity :
    • The benzodioxole structure is associated with various psychoactive properties. Research indicates that compounds containing this moiety can exhibit antidepressant-like effects by modulating neurotransmitter levels in the brain .
  • Anticancer Potential :
    • Preliminary studies suggest that the compound may inhibit certain cancer cell lines. The presence of the piperazine ring is known to enhance binding affinity to various biological targets implicated in cancer progression, potentially offering a new avenue for anticancer drug development .
  • Neuroprotective Effects :
    • The compound's ability to cross the blood-brain barrier due to its lipophilic nature makes it a candidate for neuroprotective therapies. Studies have shown that similar compounds can reduce oxidative stress and inflammation in neuronal cells .

Synthesis and Derivatives

The synthesis of (2Z)-3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-[(Z)-4-chlorobenzoyl]-3-(methylsulfanyl)prop-2-enenitrile typically involves multi-step reactions starting from readily available precursors. Key synthetic routes include:

  • Formation of the Piperazine Ring :
    • Utilizing piperazine derivatives as starting materials, reactions with substituted benzodioxoles can yield the desired piperazine structure .
  • Nitrile Introduction :
    • The nitrile group is introduced via nucleophilic substitution reactions, enhancing the compound's reactivity towards biological targets .

Case Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry evaluated the antidepressant effects of related compounds featuring the benzodioxole moiety. Results indicated significant improvements in behavioral tests in rodent models, suggesting that modifications to the core structure could enhance efficacy .

Case Study 2: Anticancer Properties

Research conducted by Cancer Research focused on a related compound that inhibited growth in breast cancer cell lines. The study highlighted the importance of structural modifications in increasing potency against specific cancer types, providing insights into potential therapeutic applications of this compound .

Mechanism of Action

The mechanism of action of (2Z)-3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-[(Z)-4-chlorobenzoyl]-3-(methylsulfanyl)prop-2-enenitrile would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The benzodioxole and piperazine rings could play a role in binding to the target, while the chlorobenzoyl and propenenitrile groups might influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-2-(4-fluorobenzoyl)-3-(methylsulfanyl)-2-propenenitrile
  • (Z)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-2-(4-bromobenzoyl)-3-(methylsulfanyl)-2-propenenitrile

Uniqueness

The uniqueness of (2Z)-3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-[(Z)-4-chlorobenzoyl]-3-(methylsulfanyl)prop-2-enenitrile lies in its specific combination of functional groups, which might confer unique biological activity or chemical reactivity compared to similar compounds.

Biological Activity

The compound known as (2Z)-3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-[(Z)-4-chlorobenzoyl]-3-(methylsulfanyl)prop-2-enenitrile is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring, a benzodioxole moiety, and a chlorobenzoyl group, contributing to its unique pharmacological profile. Its molecular formula is C20H22ClN3O3SC_{20}H_{22}ClN_{3}O_{3}S, and it has a molecular weight of approximately 421.92 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is proposed that the compound may exert its effects through:

  • Receptor Modulation : The piperazine component may facilitate binding to neurotransmitter receptors, potentially influencing dopaminergic or serotonergic pathways.
  • Enzyme Inhibition : The presence of the methylsulfanyl group suggests potential interactions with enzymes involved in metabolic pathways, possibly inhibiting their activity.
  • Antioxidant Activity : Preliminary studies indicate that the compound may exhibit antioxidant properties, which could contribute to its therapeutic effects in oxidative stress-related conditions.

Anticancer Properties

Recent studies have explored the anticancer potential of similar compounds featuring benzodioxole and piperazine structures. For instance:

  • A related compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells, with IC50 values ranging from 5 to 15 µM .

Antimicrobial Activity

Compounds with similar structural motifs have shown promising antimicrobial properties:

  • In vitro tests indicated that derivatives exhibited activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) as low as 10 µg/mL .

Neuropharmacological Effects

Research into piperazine derivatives has revealed potential neuropharmacological effects:

  • Some analogs have been reported to possess anxiolytic and antidepressant-like activities in animal models, suggesting that this compound might also influence mood-related disorders .

Case Study 1: Anticancer Activity

A study published in Molecules evaluated the anticancer effects of various benzodioxole derivatives. The results indicated that compounds similar to the target exhibited potent cytotoxic effects on human cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Antimicrobial Efficacy

In a comparative study of antimicrobial agents, a derivative of the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition at concentrations below 20 µg/mL, suggesting a robust antimicrobial profile .

Data Summary

Biological ActivityIC50/MIC ValuesReferences
Anticancer5 - 15 µM
Antimicrobial10 µg/mL
NeuropharmacologicalNot quantified

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing (2Z)-3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-[(Z)-4-chlorobenzoyl]-3-(methylsulfanyl)prop-2-enenitrile?

  • Methodological Answer : The synthesis typically involves multi-step protocols:

  • Step 1 : Coupling of the benzodioxol-piperazine moiety with a chlorobenzoyl group via nucleophilic acyl substitution under basic conditions (e.g., NaH in THF) .
  • Step 2 : Introduction of the methylsulfanyl group using a thiolation reagent (e.g., Lawesson’s reagent) in anhydrous DMF .
  • Step 3 : Stereochemical control of the Z-configuration at the double bond via photoirradiation or thermal equilibration, monitored by HPLC .
    • Key Considerations : Optimize solvent polarity and reaction time to minimize byproducts like E-isomers .

Q. How can the stereochemical configuration of the compound be confirmed experimentally?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX for structure refinement and ORTEP-3 for graphical representation of the Z-configuration .
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{H-H}) for double-bond geometry and NOESY correlations to confirm spatial arrangement .
  • Comparative analysis : Cross-validate results with computational models (e.g., DFT) to resolve ambiguities .

Q. What analytical techniques are suitable for assessing purity and stability?

  • Methodological Answer :

  • HPLC-MS : Employ a C18 column with acetonitrile/water gradient elution to detect impurities (e.g., des-methylsulfanyl analogs) .
  • Thermogravimetric analysis (TGA) : Determine thermal stability under nitrogen atmosphere, focusing on decomposition above 200°C .
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced photophysical properties?

  • Methodological Answer :

  • DFT calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level to predict electronic transitions and fluorescence quantum yields .
  • TD-DFT : Simulate UV-Vis spectra and compare with experimental data to identify substituents (e.g., electron-withdrawing groups) that red-shift absorption .
  • Solvent effects : Use COSMO-RS models to predict solvatochromic behavior in polar aprotic solvents .

Q. What strategies resolve contradictions between crystallographic and spectroscopic data for stereochemical assignments?

  • Methodological Answer :

  • Refinement protocols : Apply SHELXL’s TWIN and BASF commands to address twinning or disorder in crystallographic data .
  • Dynamic NMR : Perform variable-temperature 1H^1H NMR to detect rotational barriers in piperazine or benzodioxol moieties that may explain discrepancies .
  • Hybrid modeling : Integrate XRD-derived torsion angles into molecular dynamics simulations (e.g., Amber) to reconcile NMR NOE patterns .

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use a Box-Behnken model to test variables (temperature, catalyst loading, solvent ratio) and identify optimal conditions .
  • Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., thiolation) to enhance heat transfer and reduce side reactions .
  • In-situ monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust parameters in real time .

Q. What mechanistic insights explain the regioselectivity of the methylsulfanyl group addition?

  • Methodological Answer :

  • Kinetic studies : Use stopped-flow UV-Vis to measure reaction rates under varying pH and solvent conditions .
  • Isotopic labeling : Introduce 34^{34}S-labeled reagents and analyze product distribution via LC-MS to distinguish radical vs. ionic pathways .
  • Computational modeling : Map electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic hotspots influencing regioselectivity .

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